Benztropine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 24.9 mg/L at 25 °C (est)

Synonyms

Canonical SMILES

Isomeric SMILES

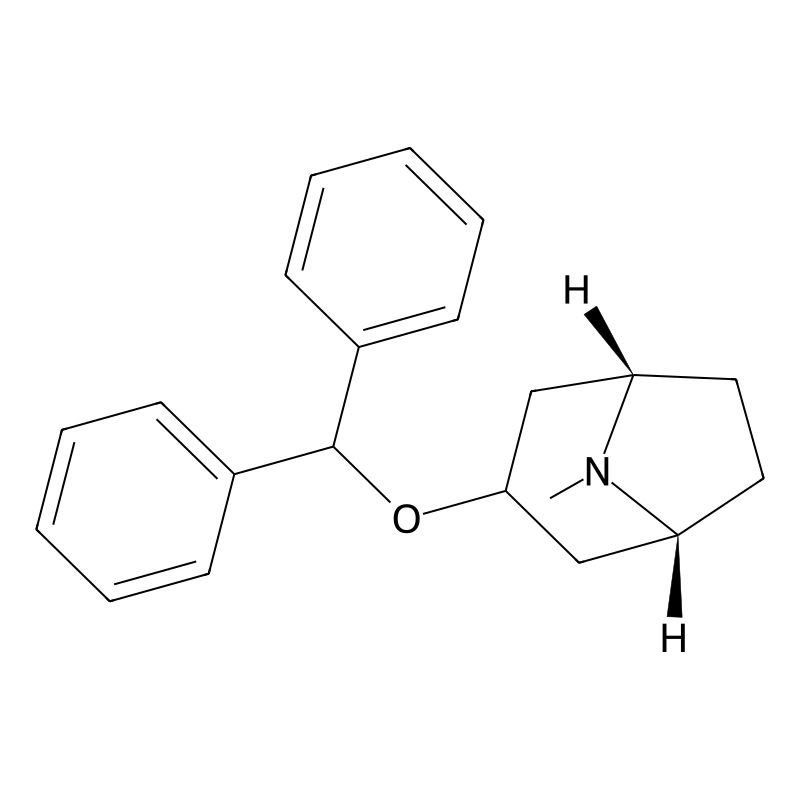

Benztropine is a synthetic compound classified as an anticholinergic and antihistaminic agent. It is primarily used in the treatment of movement disorders, particularly Parkinson's disease and drug-induced extrapyramidal symptoms. The chemical structure of benztropine consists of a tropane ring with a diphenylmethoxy group, which contributes to its pharmacological properties. Its chemical formula is , with a molecular weight of approximately 307.43 g/mol .

Benztropine undergoes extensive metabolism in the body, primarily through hepatic pathways. Key metabolic processes include:

- N-oxidation: The introduction of an oxygen atom into the nitrogen of the molecule.

- N-dealkylation: The removal of alkyl groups from the nitrogen atom.

- Ring hydroxylation: The addition of hydroxyl groups to the tropane ring.

These reactions produce several metabolites, including benztropine N-oxide and various hydroxylated forms, which are then conjugated to glucuronides for excretion .

Benztropine exhibits multiple biological activities:

- Anticholinergic Effects: It selectively inhibits muscarinic acetylcholine receptors, particularly M1 receptors in the central nervous system, which helps alleviate symptoms associated with Parkinson's disease by reducing cholinergic overactivity .

- Dopamine Reuptake Inhibition: Benztropine increases dopamine availability by inhibiting its reuptake, thereby enhancing dopaminergic activity in the brain .

- Antihistaminic Activity: It has been shown to possess antihistamine properties similar to those of pyrilamine maleate .

Benztropine can be synthesized through several methods, commonly involving:

- Tropane Derivatives: Starting from tropine, a precursor derived from natural sources or synthetic routes.

- Diphenylmethanol Reaction: The reaction between tropane derivatives and diphenylmethanol under acidic conditions facilitates the formation of benztropine.

- Purification Techniques: Following synthesis, benztropine is purified using crystallization or chromatography to achieve pharmaceutical-grade purity .

Benztropine is primarily used for:

- Parkinson's Disease: It alleviates motor symptoms such as tremors and rigidity by restoring balance between dopamine and acetylcholine .

- Drug-Induced Extrapyramidal Symptoms: It is effective in managing side effects from antipsychotic medications, including acute dystonic reactions .

- Veterinary Medicine: Benztropine is also utilized in treating priapism in stallions .

Benztropine interacts with various substances:

- Antipsychotic Medications: It can mitigate extrapyramidal side effects caused by drugs like chlorpromazine and haloperidol.

- Other Anticholinergics: Co-administration with other anticholinergic agents may enhance side effects such as dry mouth and urinary retention.

- CNS Depressants: Concurrent use with sedatives or alcohol can increase sedation risk .

Several compounds share structural or functional similarities with benztropine:

| Compound Name | Class | Key Similarities | Unique Features |

|---|---|---|---|

| Atropine | Anticholinergic | Muscarinic receptor antagonist | Stronger anticholinergic effects than benztropine |

| Trihexyphenidyl | Anticholinergic | Used for Parkinson's disease | More potent CNS stimulation; preferred in younger patients |

| Diphenhydramine | Antihistamine | Antihistaminic effects | Primarily used for allergies; less effective for movement disorders |

| Procyclidine | Anticholinergic | Similar use in Parkinson's disease | Different pharmacokinetic profile; shorter duration of action |

Benztropine's unique profile lies in its dual action as both an anticholinergic and a dopamine reuptake inhibitor, making it particularly effective for managing Parkinsonian symptoms while minimizing central nervous system stimulation compared to other agents like trihexyphenidyl .

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 4.28 (est)

Melting Point

UNII

GHS Hazard Statements

H300 (46.67%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (52%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (52%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (52%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H370 (46.67%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H373 (46.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Benztropine mesylate is used for the adjunctive treatment of all forms of parkinsonian syndrome including the postencephalitic, idiopathic, and arteriosclerotic types. Benztropine is also used for the relief of parkinsonian signs and symptoms of antipsychotic agent-induced (e.g., phenothiazines) extrapyramidal reactions except tardive dyskinesia. Benztropine may be used alone or in conjunction with other antiparkinsonian drugs. Geriatric patients who do not tolerate cerebral-stimulating agents may respond to benztropine.

Pharmacology

MeSH Pharmacological Classification

ATC Code

N04 - Anti-parkinson drugs

N04A - Anticholinergic agents

N04AC - Ethers of tropine or tropine derivatives

N04AC01 - Benzatropine

Mechanism of Action

/Benztropine mesylate/ possess both anticholinergic and antihistaminic effects, although only the former have been established as therapeutically significant in the management of parkinsonism. /Benztropine mesylate/

Two atypical inhibitors of the dopamine transporter, benztropine, used in the treatment of Parkinson's disease, and bupropion, used as an antidepressant, show very different psychostimulant effects when compared with another inhibitor, cocaine. Taking advantage of the differential sensitivity of the dopamine and the norepinephrine transporters (DAT and NET) to benztropine and bupropion, we have used site-directed mutagenesis to produce gain-of-function mutants in NET which demonstrate that Ala279 in the trans-membrane domain 5 (TM5) and Ser359 in the TM7 of DAT are responsible for the higher sensitivity of DAT to both bupropion and benztropine. Substitution of these two DAT residues into the NET background does not alter the potency of NET-selective inhibitors, such as desipramine. The results from experiments examining the ability of DAT-selective inhibitors to displace [3H]nisoxetine binding in NET gain-of-function mutants suggest that Ser359 contributes to the initial binding of the inhibitor, and that Ala279 may influence subsequent steps involved in the blockade of translocation. Thus, these studies begin to identify residues that are important for the unique molecular interactions of benztropine and bupropion with the DAT, and that ultimately may contribute to the distinct behavioral actions of these drugs.

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard

Other CAS

132-17-2

Associated Chemicals

Wikipedia

Drug Warnings

Benztropine should be used with caution or may be contraindicated in patients with conditions in which anticholinergic effects are undesirable. The usual precautions and contraindications associated with antimuscarinics should be observed with benztropine.

Adverse reactions to benztropine are mainly extensions of its anticholinergic and antihistaminic effects. Dryness of the mouth, blurred vision, mydriasis, nausea, nervousness, tachycardia, or skin rash may occur. In high dosage or in particularly susceptible patients, mental confusion and excitement, weakness and inability to move certain muscle groups, and, occasionally, urinary retention and/or difficulty in urination may result. Constipation, numbness of the extremities, listlessness, depression, vomiting, paralytic ileus, hyperthermia, fever, heat stroke, and visual hallucinations have also been reported. Adjustment of dosage will usually overcome most adverse effects of benztropine, but in the event of severe reactions, such as excitement or vomiting, the drug should be withdrawn and later resumed at a lower dosage.

Dosage of benztropine mesylate should be individualized according to the age and weight of the patient and the type of parkinsonian syndrome being treated. Geriatric patients or those with less than average body weight generally cannot tolerate high dosages of the drug.

For more Drug Warnings (Complete) data for BENZTROPINE (16 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Prepared by action of diphenyldiazomethane on tropine. /Benztropine mesylate/

Benztropine mesylate is synthesized by reaction of diphenyldiazomethane with tropine. /Benztropine mesylate/

General Manufacturing Information

Analytic Laboratory Methods

Analyte: benztropine mesylate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /benztropine mesylate/

Analyte: benztropine mesylate; matrix: chemical purity; procedure: dissolution in water; addition of sodium carbonate; extraction with chloroform; addition of methyl red indicator; titration with perchloric acid in dioxane with comparison to standards /benztropine mesylate/

Analyte: benztropine mesylate; matrix: pharmaceutical preparation (injection solution; tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification) /benztropine mesylate/

For more Analytic Laboratory Methods (Complete) data for BENZTROPINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: benztropine mesylate; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 199 nm; limit of quantitation: 0.25 ng/mL /benztropine mesylate/

Analyte: benztropine mesylate; matrix: blood (serum), tissue (liver); procedure: high-performance liquid chromatography with ultraviolet detection at 220 nm /benztropine mesylate/

Storage Conditions

Interactions

On the basis of recent findings, the increased use of serotonin selective reuptake inhibitors (SSRIs) in combination with antipsychotics and concomitant benztropine is likely. Five patients who developed delirium while receiving a neuroleptic, an SSRI, and benztropine are described. The timing of the delirium in relation to drug administration suggests the delirium was the result of an interaction of the SSRI and benztropine. Possible mechanisms are explored. Clinicians should be aware that patients receiving this combination may be at increased risk for delirium.

Patients receiving benztropine concomitantly with phenothiazines or other drugs with anticholinergic effects should be warned to promptly report any adverse GI effects, since paralytic ileus, sometimes fatal, has occurred during concomitant therapy with these drugs.

Dates

Reith ME, Blough BE, Hong WC, Jones KT, Schmitt KC, Baumann MH, Partilla JS, Rothman RB, Katz JL: Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug Alcohol Depend. 2015 Feb 1;147:1-19. doi: 10.1016/j.drugalcdep.2014.12.005. Epub 2014 Dec 18. [PMID:25548026]

Brocks DR: Anticholinergic drugs used in Parkinson's disease: An overlooked class of drugs from a pharmacokinetic perspective. J Pharm Pharm Sci. 1999 May-Aug;2(2):39-46. [PMID:10952768]

Blair DT, Dauner A: Extrapyramidal symptoms are serious side-effects of antipsychotic and other drugs. Nurse Pract. 1992 Nov;17(11):56, 62-4, 67. [PMID:1359485]

Deleu D, Northway MG, Hanssens Y: Clinical pharmacokinetic and pharmacodynamic properties of drugs used in the treatment of Parkinson's disease. Clin Pharmacokinet. 2002;41(4):261-309. [PMID:11978145]

Raje S, Cao J, Newman AH, Gao H, Eddington ND: Evaluation of the blood-brain barrier transport, population pharmacokinetics, and brain distribution of benztropine analogs and cocaine using in vitro and in vivo techniques. J Pharmacol Exp Ther. 2003 Nov;307(2):801-8. doi: 10.1124/jpet.103.053504. Epub 2003 Sep 9. [PMID:12966155]

Troy B. and Beringer P. (2006). Remington: The Science and Practice of Pharmacy (21st ed.). Lippincott Williams & Wilkins.

Hale T. and Rowe H. (2017). MEdications & mothers' milk (17th ed.). Springer publishing company.

FDA approvals

Parkinson

FDA Approved Drug Products: Cogentin (benztropine mesylate) for intravenous/intramuscular injection